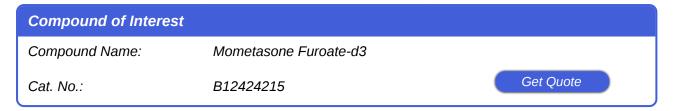


Technical Guide to Mometasone Furoate-d3: Certificate of Analysis Specifications and Analytical Methodologies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for **Mometasone Furoate-d3**, a deuterated analog of Mometasone Furoate. **Mometasone Furoate-d3** is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of the parent drug in biological samples through techniques like mass spectrometry.[1][2][3] This document details the key analytical tests, their acceptance criteria, and the underlying experimental protocols used to ensure the identity, purity, and quality of the reference standard.

Core Specifications and Physical Properties

A Certificate of Analysis for **Mometasone Furoate-d3** begins with fundamental information identifying the compound and its physical characteristics. These specifications are crucial for ensuring the correct material is being used and for its proper handling and storage.

Table 1: General Properties of Mometasone Furoate-d3



Parameter	Specification
Chemical Name	9,21-dichloro-17-[(2-furanyl-3,4,5-d3-carbonyl)oxy]-11 β -hydroxy-16 α -methyl-pregna-1,4-diene-3,20-dione[2]
Molecular Formula	C27H27D3Cl2O6[2][3][4][5]
Molecular Weight	524.45 g/mol [3][5]
Unlabeled CAS No.	83919-23-7[5][6]
Appearance	White to off-white solid[3][6]
Solubility	Soluble in Acetonitrile:Methanol (1:1); sparingly soluble in aqueous buffers.[2][7]
Storage Conditions	-20°C[2][7]
Stability	≥ 2 years when stored properly[2]

Analytical Specifications for Quality Control

Quantitative and qualitative tests are performed to confirm the identity and purity of **Mometasone Furoate-d3**. The results are compared against established specifications to release the batch.

Table 2: Typical Certificate of Analysis - Analytical Specifications



Test	Method	Specification
Identity	¹ H-NMR	Consistent with the structure of Mometasone Furoate-d3.[8]
Identity	LC-MS	Consistent with the expected mass and fragmentation pattern.[6]
Purity	HPLC	>95%[5]
Deuterated Forms	Mass Spectrometry	≥99% (d1-d3)[2]
UV/Vis Maximum	UV Spectroscopy	λmax: 248 nm[7]

Detailed Experimental Protocols

The specifications listed above are verified using validated analytical methods. The following sections detail the typical experimental protocols employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards. The method separates the main compound from any potential impurities.

Methodology: A reversed-phase HPLC method is commonly used for the analysis of Mometasone Furoate and its analogs.[9]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Hypersil ODS, C18 (e.g., 10 cm x 4.6 mm, 3 μm particle size).[9]
- Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous solution, such as water with trifluoroacetic acid (e.g., 500:500:1, v/v/v).[9]
- Flow Rate: Typically maintained at 1.0 mL/min.[9]
- Column Temperature: Maintained at 30°C.[9]



- Detection: UV detection at a wavelength of 254 nm or 246 nm.[9]
- Sample Preparation: The **Mometasone Furoate-d3** standard is accurately weighed and dissolved in a suitable solvent (e.g., tetrahydrofuran) and then diluted with the mobile phase to a known concentration (e.g., 10 μg/mL).[9]
- Quantitation: The purity is calculated based on the peak area of the principal peak relative to the total peak area of all detected peaks.

Table 3: Example HPLC Method Parameters

Parameter	Condition
Column	Hypersil ODS C18 (10 cm x 4.6 mm, 3 μm)[9]
Mobile Phase	Acetonitrile : Water : Trifluoroacetic Acid (500:500:1, v/v)[9]
Flow Rate	1.0 mL/min[9]
Temperature	30°C[9]
Detection Wavelength	254 nm[9]
Linear Range	2.5 - 15 μg/mL[9]

Identity Confirmation and Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for confirming the identity of **Mometasone Furoate-d3** and for its quantification at very low levels.[10][11] It is the primary method where this deuterated standard serves as an internal standard.

Methodology:

Sample Preparation: Extraction from a biological matrix (e.g., human plasma) is typically achieved using solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences.[10][12][13] The deuterated internal standard is added before extraction.[13]



- Chromatographic Separation: An ultra-high-performance liquid chromatography (UPLC)
 system with a C18 or phenyl column is used for rapid separation.[10][13]
- Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.[13][14]
- Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Table 4: Example LC-MS/MS Method Parameters

Parameter	Condition
Ionization Mode	ESI+ with UniSpray ion source[13][14]
Precursor Ion (Mometasone Furoate)	m/z 520.9 ([M+H]+) or 543.1 ([M+Na]+)[11][12]
Product Ion (Mometasone Furoate)	m/z 355.0 or 355.15[10][11]
Precursor Ion (Mometasone Furoate-d3)	m/z 525.8 (Expected)[10]
Product Ion (Mometasone Furoate-d3)	m/z 355.0 (Expected)[10]
Capillary Voltage	0.5 kV[13][14]
Desolvation Temperature	650°C[13][14]

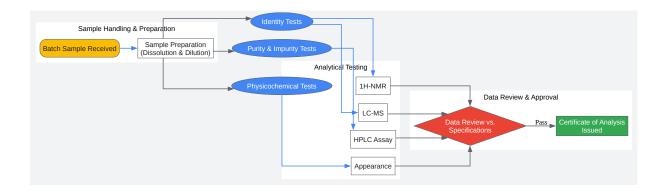
Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of molecules. For a CoA, ¹H-NMR is used to confirm that the chemical structure of the synthesized material is consistent with that of **Mometasone Furoate-d3**. The absence of specific proton signals corresponding to the deuterated positions confirms the successful isotopic labeling.

Visualizing the Certificate of Analysis Workflow



The process of generating a Certificate of Analysis follows a logical workflow, from receiving the sample to the final quality approval. This diagram illustrates the key stages and the parallel testing activities involved.



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Caption: Workflow for Mometasone Furoate-d3 Certificate of Analysis.

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